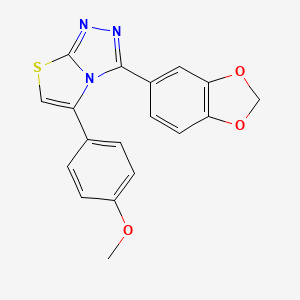

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of Triazole Ring:

Introduction of Benzodioxole and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Chemical Reactions

Thiazolo(2,3-c)-1,2,4-triazole derivatives can undergo various chemical transformations due to their reactive heterocyclic structure. These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.

Types of Chemical Reactions:

-

Substitution Reactions : These involve the replacement of existing functional groups with new ones, which can alter the compound's biological activity.

-

Cyclization Reactions : These are crucial for forming the thiazole or triazole rings.

-

Coupling Reactions : Useful for attaching different aromatic rings to the core structure.

Reaction Conditions and Mechanisms

The mechanisms of these reactions typically involve nucleophilic or electrophilic attack on the heterocyclic rings. Conditions such as refluxing in acetic acid or the use of catalysts like sodium hydride can facilitate these reactions .

Mechanistic Insights:

-

Nucleophilic Attack : Often occurs on the sulfur atom of the thiazole ring.

-

Electrophilic Attack : Can occur on the nitrogen atoms of the triazole ring.

Analytical Techniques

Comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are employed to confirm the structural integrity and purity of the synthesized compounds.

Analytical Methods:

| Method | Purpose |

|---|---|

| NMR | Structural confirmation |

| IR | Functional group identification |

| LC-MS | Purity assessment and reaction monitoring |

Biological Activities:

-

Antimicrobial Activity : Some derivatives exhibit antibacterial or antifungal properties.

-

Antitumor Activity : Certain compounds have been studied for their potential in cancer treatment.

Comparison with Other Heterocyclic Compounds

Thiazolo(2,3-c)-1,2,4-triazole derivatives can be compared with other heterocyclic compounds like thiazolo[3,2-b]-1,2,4-triazoles and benzothiadiazoles. Each has unique electronic properties and biological activities due to differences in ring fusion and functional groups.

Comparative Analysis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiazolo(2,3-c)-1,2,4-triazole | Thiazole fused with triazole | Presence of benzodioxole and methoxyphenyl groups |

| Thiazolo[3,2-b]-1,2,4-triazole | Different ring fusion | Varied reactivity due to ring orientation |

| Benzothiadiazole | Benzene fused with thiadiazole | Known for fluorescent properties |

Scientific Research Applications

Antimicrobial Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds demonstrate significant activity against a range of bacterial and fungal strains.

- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit key enzymes in microbial metabolism. For instance, studies have shown that certain thiazolo[2,3-c][1,2,4]triazole derivatives bind effectively to bacterial enoyl-[acyl-carrier-protein] reductase, a crucial enzyme for fatty acid biosynthesis in bacteria .

- Case Studies : In a recent study, several thiazolo[2,3-c][1,2,4]triazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis and other pathogenic strains. Compounds such as 10 , 11 , and 37 exhibited notable antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics .

Anticancer Properties

The anticancer potential of thiazolo(2,3-c)-1,2,4-triazole derivatives has also been documented.

- Research Findings : Various studies highlight the ability of these compounds to induce apoptosis in cancer cells. The thiazolo[2,3-c][1,2,4]triazole derivatives have been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways .

- Specific Compounds : For example, derivatives with specific substituents on the benzodioxole moiety have been linked to increased cytotoxicity against breast cancer cells .

Anti-inflammatory and Analgesic Effects

Thiazolo(2,3-c)-1,2,4-triazole derivatives are also being investigated for their anti-inflammatory and analgesic properties.

- Biological Evaluation : A study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives revealed significant anti-inflammatory effects in animal models. These compounds were found to reduce edema and pain responses effectively .

- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which is a target for many non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Characterization

The synthesis of thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves multi-step chemical reactions that allow for the introduction of various functional groups that enhance biological activity.

Mechanism of Action

The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form stable complexes with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole (an antifungal drug).

Benzodioxole Derivatives: Compounds containing the benzodioxole ring, such as piperonyl butoxide (an insecticide synergist).

Uniqueness

The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- lies in its combination of multiple heterocyclic rings and aromatic groups

Biological Activity

Thiazolo(2,3-c)-1,2,4-triazoles represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- has garnered attention for its potential therapeutic applications. This article explores its biological activity through a synthesis of research findings, case studies, and comparative data.

1. Overview of Biological Activities

Thiazolo(2,3-c)-1,2,4-triazole derivatives are recognized for various pharmacological properties including:

- Antimicrobial Activity : Effective against a range of bacterial and fungal strains.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory mediators and cytokines.

- Anticancer Potential : Induction of apoptosis in cancer cells.

- Antioxidant Properties : Scavenging of free radicals and reduction of oxidative stress.

2. Synthesis and Characterization

The synthesis of Thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves methods such as:

- Electrophilic Intramolecular Heterocyclization : This method facilitates the formation of the thiazole and triazole rings in a single step.

- Condensation Reactions : Combining mercapto-triazoles with α-halogenocarbonyls under acid catalysis to yield the desired compounds.

Table 1: Summary of Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Electrophilic Heterocyclization | Single-step synthesis yielding thiazolo-triazoles | |

| Condensation Reaction | Combines mercapto-triazoles with α-halogenocarbonyls |

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolo[2,3-c][1,2,4]triazole derivatives against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity Results

| Compound ID | Pathogen | MIC (μg/mL) |

|---|---|---|

| 10 | S. aureus | 16 |

| 11 | C. albicans | 32 |

| 35 | E. coli | 64 |

These results indicate that certain derivatives exhibit strong antibacterial properties comparable to established antibiotics.

3.2 Anti-inflammatory Effects

The anti-inflammatory activity of these compounds has been linked to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific studies have shown:

- Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Table 3: Anti-inflammatory Activity Findings

| Compound ID | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 15 | 18.59 | 2.6 |

| 29 | 12.34 | 1.15 |

These findings suggest that the thiazolo-triazole derivatives could serve as potential anti-inflammatory agents with selective COX-2 inhibition.

4. Case Studies

Several case studies have explored the efficacy of thiazolo[2,3-c][1,2,4]triazoles in clinical settings:

- A study on the compound's effect on M. tuberculosis demonstrated significant antibacterial activity with potential implications for tuberculosis treatment .

- Another investigation focused on its antioxidant properties showed a reduction in oxidative stress markers in cellular models .

5. Conclusion

Thiazolo(2,3-c)-1,2,4-triazole derivatives exhibit promising biological activities across various domains including antimicrobial and anti-inflammatory effects. The ongoing research into their mechanisms of action and therapeutic potential underlines their significance in drug development.

Future studies should focus on optimizing these compounds for enhanced efficacy and reduced side effects while exploring their full pharmacological profiles.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing thiazolo[2,3-c]-1,2,4-triazole derivatives, and how are yields influenced by reaction conditions?

Methodological Answer:

The synthesis typically involves tandem heterocyclization or cyclization of precursors like 1,2,4-triazole-3-thiones. For example:

- Cyclization with POCl₃ : 5-(1,4-Benzodioxan-2-yl)-4H-1,2,4-triazole-3-thione undergoes cyclization in phosphorus oxychloride to yield thiazolo[2,3-c][1,2,4]triazole derivatives (yields: 60–75%) .

- Multi-step synthesis : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate is converted to 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol, followed by acid-mediated cyclization (yields: 50–65%) .

- Solvent and catalyst effects : Reactions in toluene with sodium hydride or DMSO under reflux improve regioselectivity and purity .

Critical Parameters :

- Temperature (80–120°C) and solvent polarity significantly affect reaction rates and byproduct formation.

- Catalysts like acetic acid or POCl₃ enhance cyclization efficiency .

Q. Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

- Elemental Analysis : C, H, N, S content deviations <0.4% validate stoichiometry .

Q. Basic: What preliminary biological screening approaches are used to assess its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays :

- Antiradical Activity : DPPH or ABTS assays quantify radical scavenging (EC₅₀: 20–100 µM) .

Q. Advanced: How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

Methodological Answer:

- Comparative SAR Studies :

- Targeted Mutagenesis : Engineer LOX or CYP51 enzymes to identify key binding residues via site-directed mutagenesis and SPR binding assays .

Example Contradiction :

- A benzodioxole-substituted analog may show higher LOX inhibition but lower solubility than a fluorophenyl analog. Adjusting substituent polarity (e.g., -OCH₃ vs. -CF₃) balances activity and bioavailability .

Q. Advanced: What strategies optimize multi-step synthesis to minimize side reactions and improve scalability?

Methodological Answer:

- Stepwise Optimization :

- Green Chemistry Approaches :

Critical Challenges :

- Intermediate purification after each step (e.g., column chromatography) is essential to prevent cross-contamination.

Q. Advanced: How does computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- ADMET Prediction :

Case Study :

- Derivatives with a 1,3-benzodioxole group show stronger van der Waals interactions with LOX (ΔG_bind: -9.2 kcal/mol) versus unsubstituted analogs (-7.5 kcal/mol) .

Q. Advanced: What methodologies elucidate the role of regioisomerism in biological activity?

Methodological Answer:

- Regioisomer Synthesis :

- Biological Evaluation :

- X-ray Crystallography : Resolve crystal structures to correlate regiochemistry with binding site interactions .

Key Finding :

- Thiazolo[2,3-c] isomers often exhibit higher steric complementarity with hydrophobic enzyme pockets than [3,2-b] isomers .

Q. Advanced: How are structure-activity relationships (SARs) systematically explored for this scaffold?

Methodological Answer:

- Library Design :

- Data Clustering :

- 3D-QSAR Models :

SAR Insight :

Properties

CAS No. |

140424-04-0 |

|---|---|

Molecular Formula |

C18H13N3O3S |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |

InChI |

InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-20-19-17(21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |

InChI Key |

ROXIQNCJQJRGQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.